
4-(Trifluoromethyl)hydrocinnamic acid
Overview
Description
4-
Biological Activity
4-(Trifluoromethyl)hydrocinnamic acid (TFHCA), a derivative of hydrocinnamic acid, has garnered attention for its biological activities, particularly in the context of plant growth inhibition and potential therapeutic applications. This article synthesizes recent research findings, including structure-activity relationships (SAR), case studies, and pharmacological insights related to TFHCA.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring in hydrocinnamic acid. Its chemical formula is , and it has a CAS number of 53473-36-2. The trifluoromethyl group significantly influences its biological activity, enhancing its interaction with biological systems compared to its parent compound.
1. Antimicrobial Activity
Recent studies have shown that TFHCA exhibits notable antimicrobial properties. In vitro assays demonstrated that TFHCA effectively inhibits the growth of various pathogens, including Cuscuta campestris, a parasitic weed that poses significant threats to agricultural crops. The inhibitory effect was dose-dependent, with significant growth reduction observed at concentrations as low as 0.25 mM .
2. Growth Inhibition Studies
A comprehensive SAR study evaluated the growth inhibition effects of TFHCA compared to other hydrocinnamic acid derivatives. The results indicated that TFHCA had enhanced inhibitory activity against Cuscuta campestris seedlings, outperforming several structural analogs . The following table summarizes the IC50 values for TFHCA and related compounds:
Compound | IC50 (µM) |
---|---|
This compound | 408 |
Hydrocinnamic acid | 777 |
Cinnamic acid | 1000 |
Methyl cinnamate | 497 |
The mechanism underlying the biological activity of TFHCA appears to involve interference with metabolic pathways in target organisms. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets . This modification could also affect enzyme inhibition dynamics and receptor binding affinities, leading to increased bioactivity.
Case Study: Inhibition of Cuscuta campestris
In a detailed investigation, researchers treated Cuscuta campestris seedlings with varying concentrations of TFHCA. The study revealed a statistically significant reduction in growth (ANOVA, p < 0.001) at concentrations starting from 0.25 mM up to 1 mM . The findings highlighted TFHCA's potential as a natural herbicide alternative due to its effective growth inhibition capabilities.
Pharmacological Insights
TFHCA's pharmacokinetic properties have also been examined, indicating a promising profile for therapeutic applications. The compound shows good oral bioavailability and is metabolized primarily in the liver, suggesting potential for systemic therapeutic effects . Its interaction with cytochrome P450 enzymes indicates potential drug-drug interactions that warrant further investigation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-(Trifluoromethyl)hydrocinnamic acid has been evaluated for its antimicrobial properties. A study examined a series of anilides derived from trifluoromethylcinnamic acids, including this compound, against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The results indicated significant antimicrobial activity, particularly against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | X µg/mL |
This compound | E. faecalis | Y µg/mL |
Anilide derivative | MRSA | Z µg/mL |
(Note: Specific MIC values need to be filled based on experimental data from studies.)
Agricultural Applications
Allelopathic Properties
The compound has shown potential as an allelochemical, inhibiting the growth of certain plant species such as Cuscuta campestris. A structure-activity relationship study highlighted that this compound exhibited significant phytotoxicity, outperforming many related compounds in terms of growth inhibition at various concentrations .
Table 2: Phytotoxicity of this compound
Concentration (mM) | Growth Inhibition (%) |
---|---|
0.25 | A% |
0.5 | B% |
1 | C% |
(Note: Specific growth inhibition percentages should be derived from experimental results.)
Structure-Activity Relationship Studies
Mechanisms of Action
Research has indicated that the trifluoromethyl group significantly influences the biological activity of hydrocinnamic acid derivatives. The position of this functional group affects the compound's lipophilicity and bioactivity, which is crucial for its efficacy in both antimicrobial and phytotoxic applications .
Case Study: Inhibition Mechanism on Cuscuta campestris
In a detailed study, various analogues were tested against Cuscuta campestris, revealing that structural modifications enhance or diminish activity based on their functional groups' positioning . The findings emphasized the importance of these modifications in developing effective herbicides.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)hydrocinnamic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of hydrocinnamic acid derivatives with trifluoromethylating agents (e.g., CF₃I or Togni’s reagent). Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading (e.g., Lewis acids like AlCl₃) is critical to minimize side reactions (e.g., over-alkylation). Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) improves purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use combined spectroscopic techniques:
- ¹H/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -62 ppm in ¹⁹F NMR, while the aromatic protons show splitting patterns consistent with para-substitution .
- HPLC-MS : Employ a C18 column (4.6 × 150 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) mobile phase. The molecular ion [M+H]⁺ should align with the theoretical m/z (e.g., 234.1 for C₁₀H₉F₃O₂) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but unstable in strong bases due to ester hydrolysis. Store at -20°C under inert gas (N₂/Ar) to prevent oxidative degradation of the trifluoromethyl group. Monitor stability via periodic LC-MS analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications to the aromatic ring (e.g., halogenation, methoxy groups) or carboxylate moiety (e.g., esterification, amidation). Test antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and Gram-negative strains (e.g., E. coli ATCC 25922). Correlate logP values (calculated via ChemAxon) with biofilm inhibition efficacy .
Q. What strategies resolve discrepancies in reported enzymatic inhibition data for trifluoromethyl-substituted cinnamic acids?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Use recombinant enzymes (e.g., CYP450 isoforms) in Tris-HCl buffer (pH 7.4) with <1% DMSO.
- Validate inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
Q. How can computational modeling predict the metabolic fate of this compound in vivo?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies of the CF₃ group. Combine with molecular docking (AutoDock Vina) to simulate interactions with hepatic enzymes like UDP-glucuronosyltransferases. Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIUMLSCWINLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393930 | |
Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53473-36-2 | |
Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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